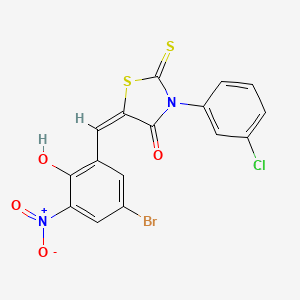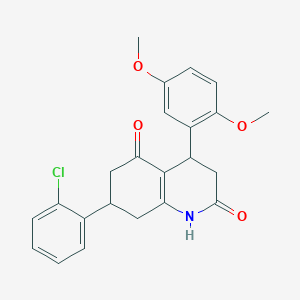![molecular formula C12H11NOS3 B5530967 8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione CAS No. 135692-40-9](/img/structure/B5530967.png)
8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Overview
Description
8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core fused with a dithiolo ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method involves the cyclization of 8-hydroxyquinoline with carbon disulfide and a base, followed by methylation to introduce the dimethyl groups . The reaction conditions often require refluxing in an appropriate solvent, such as xylene, to facilitate the formation of the dithiolo ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism by which 8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione exerts its effects involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: A closely related compound with similar structural features and reactivity.
8-ethoxy-4,5-dihydro-4,4-dimethyl-5H-2,3-dithiolo[5,4-c]-quinoline-1-thione:
Uniqueness
8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione stands out due to its hydroxyl group at the 8-position, which provides additional reactivity and potential for functionalization. This unique feature enhances its versatility in chemical synthesis and its potential as a bioactive compound .
Properties
IUPAC Name |
8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS3/c1-12(2)10-9(11(15)17-16-10)7-5-6(14)3-4-8(7)13-12/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGMTNPSUKZUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)O)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141056 | |
| Record name | 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135692-40-9 | |
| Record name | 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135692-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5530884.png)



![1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5530904.png)
![[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B5530910.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide](/img/structure/B5530915.png)


![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B5530945.png)
![Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B5530950.png)
![4-{[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5530966.png)
![5-butyl-4-ethyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5530974.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5530994.png)
